

An In-Depth Technical Guide to the Lung Selectivity of Revefenacin

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Compound of Interest

Compound Name: Revefenacin

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Introduction

Revefenacin (marketed as YUPELRI®) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered once daily via nebulization, it offers a significant advancement for patients who may have difficulty with handheld inhalers.[1][3] A key attribute of **revefenacin** contributing to its favorable safety profile is its lung selectivity. This guide provides a detailed technical overview of the pharmacological and pharmacokinetic properties that underpin this selectivity, intended for professionals in the field of respiratory drug development.

Mechanism of Action and Receptor Pharmacology

Revefenacin exerts its therapeutic effect through competitive and reversible antagonism of acetylcholine at the muscarinic receptors in the airway smooth muscle.[3][4] Inhibition of M3 muscarinic receptors leads to bronchodilation and symptomatic relief for COPD patients.[3][4]

Receptor Binding Affinity and Kinetic Selectivity

Revefenacin demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5).[2][5] However, its prolonged duration of action and lung selectivity are significantly influenced by its kinetic properties, particularly its dissociation rates from the M2 and M3 receptors.[2][5]

Kinetic studies have shown that **revefenacin** dissociates significantly more slowly from the M3 receptor compared to the M2 receptor, a property known as kinetic selectivity.^{[2][5]} This prolonged engagement with the M3 receptor in the airways contributes to its long-acting bronchodilatory effect, while faster dissociation from M2 receptors, which are also found in the heart, may contribute to a lower potential for cardiac side effects.^{[2][5]}

Table 1: Muscarinic Receptor Binding Affinities (pKi) of **Revefenacin**

Receptor Subtype	pKi
Human M1	8.2
Human M2	9.8
Human M3	9.4
Human M4	9.5
Human M5	8.8

Source: Hegde SS, et al. Pharmacol Res Perspect. 2018.^{[2][5]}

Table 2: Dissociation Half-Life ($t_{1/2}$) of **Revefenacin** from Human M2 and M3 Receptors

Receptor Subtype	Dissociation Half-Life ($t_{1/2}$) at 37°C
Human M2	6.9 minutes
Human M3	82 minutes

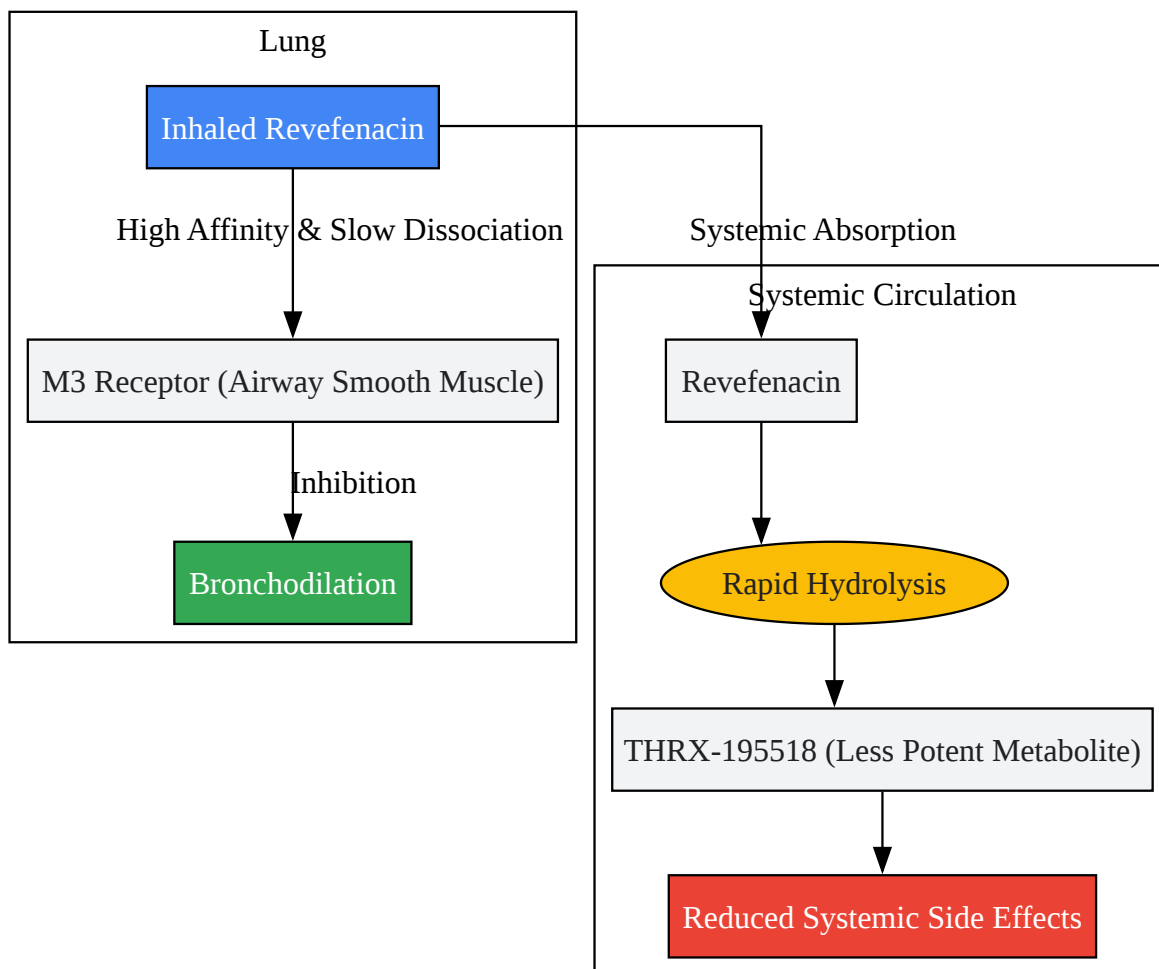
Source: Hegde SS, et al. Pharmacol Res Perspect. 2018.^{[2][5]}

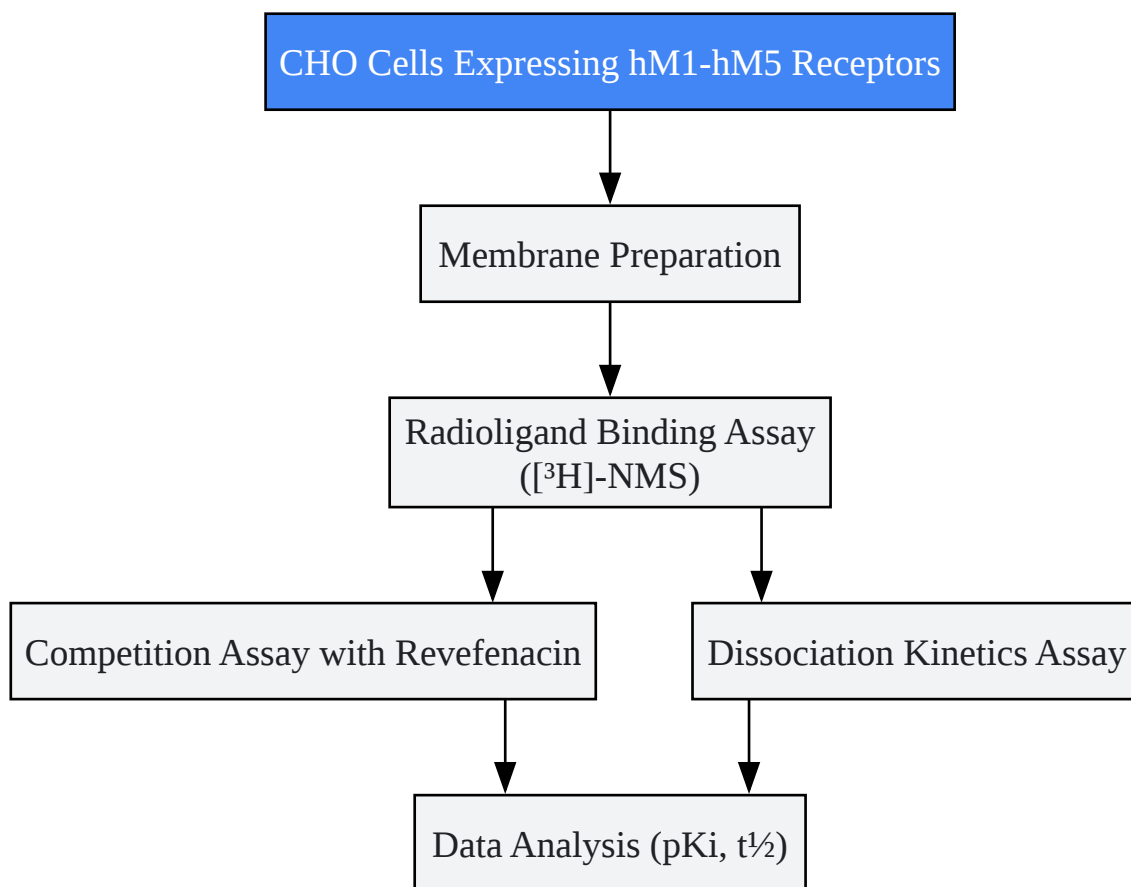
The "Soft-Drug" Approach to Lung Selectivity

The lung selectivity of **revefenacin** is a deliberate design feature, employing a "soft-drug" pharmacological approach. The terminal amide in **revefenacin**'s structure is a metabolically labile functionality.^[6] This amide bond is stable in the lung environment, allowing the drug to

exert its local therapeutic effect. However, upon entering systemic circulation, it is readily hydrolyzed to its major active metabolite, THR-195518.^{[1][6]}

This rapid systemic metabolism is a cornerstone of **revefenacin**'s lung selectivity, as it minimizes the potential for systemic anticholinergic side effects.





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